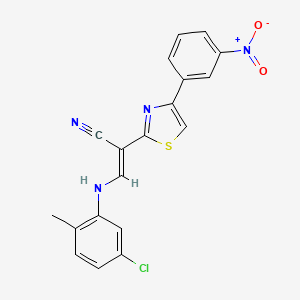

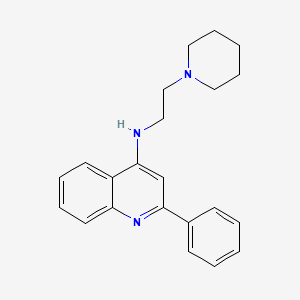

![molecular formula C19H20ClN5O B2744786 (4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone CAS No. 899985-36-5](/img/structure/B2744786.png)

(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

Synthesis Analysis

Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The compound showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .Physical And Chemical Properties Analysis

The compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Pyrazolo[3,4-b]pyridine Derivatives:

- A study by Chrovian et al. (2018) developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel pyrazolo[3,4-b]pyridine P2X7 antagonists. This process included the synthesis of compounds with challenging chiral centers, contributing significantly to the understanding of structure-activity relationships in this chemical class (Chrovian et al., 2018).

Biological and Pharmacological Research

Pyrazole Derivatives for Antitumor and Antimicrobial Activities:

- Research by Farag and Fahim (2019) explored the synthesis of pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines. These compounds exhibited significant in vitro antitumor activity, antimicrobial, and antioxidant activities, showing the potential of pyrazolo[3,4-b]pyridine derivatives in therapeutic applications (Farag & Fahim, 2019).

Synthesis of Pyrazole Derivatives for Therapeutic Purposes:

- A study by Neha, Nitin, and Yadav (2013) synthesized pyrazole derivatives for evaluating their antitubercular and anticancer activities. The study highlights the potential of pyrazole derivatives as a new therapeutic approach for treating tuberculosis and cancer (Neha, Nitin, & Yadav, 2013).

Development of Pyrazole Derivatives as Antiviral Agents:

- Saxena et al. (1990) conducted research on the synthesis of pyrazolo[3,4-d]pyrimidine analogues with antiviral activity. This study demonstrates the application of pyrazolo[3,4-b]pyridine derivatives in the development of new antiviral medications (Saxena et al., 1990).

Orientations Futures

Propriétés

IUPAC Name |

(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O/c1-13-16-17(20)15(19(26)24-10-8-23(2)9-11-24)12-21-18(16)25(22-13)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYMCKLKINNCOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCN(CC3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

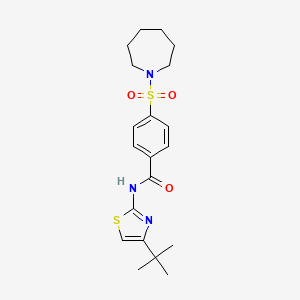

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide](/img/structure/B2744705.png)

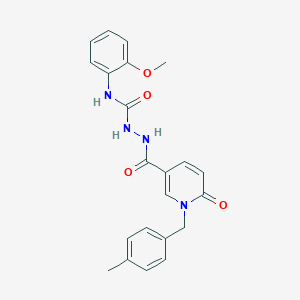

![(6-Methoxypyridazin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2744706.png)

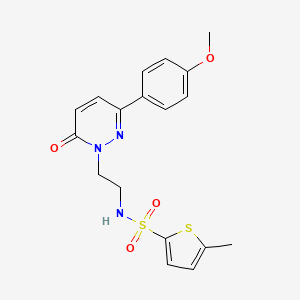

![1-phenyl-N-(2-(pyridin-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2744710.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2744714.png)

![(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2744715.png)

![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)

![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2744721.png)